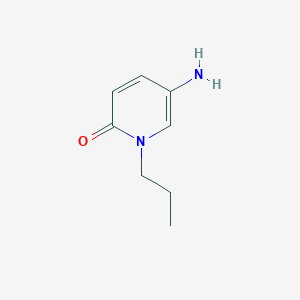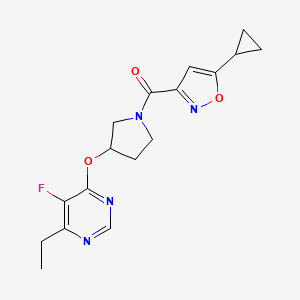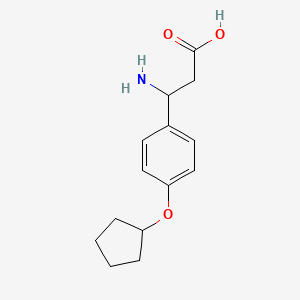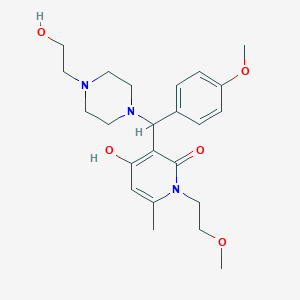![molecular formula C12H8F3N5O2 B2395945 4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol CAS No. 1007029-49-3](/img/structure/B2395945.png)
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol (4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol) is a novel small molecule that has been extensively studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, and has the potential to be used in laboratory experiments to further the understanding of biological processes in a variety of organisms.
Wissenschaftliche Forschungsanwendungen
1. Triazole Derivatives in Drug Development
Triazoles, including 4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol, are significant in pharmaceutical research due to their structural versatility and wide range of biological activities. Ferreira et al. (2013) highlighted the importance of triazoles in creating new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review stressed the need for more efficient and environmentally friendly synthesis methods for these compounds, considering the emergence of new diseases and drug-resistant bacteria. The study also pointed out the urgency in finding new prototypes for neglected diseases affecting large parts of humanity, particularly the poor and vulnerable (Ferreira et al., 2013).
2. Applications in Material Science and Optoelectronics
The unique structural properties of triazole derivatives make them suitable for applications in material science and optoelectronics. Squeo and Pasini (2020) discussed the use of BODIPY-based materials, which are related to triazole structures, in organic light-emitting diodes (OLEDs). These materials, due to their structural design and synthesis, have shown promise as 'metal-free' infrared emitters, highlighting the potential of triazole derivatives in the field of green to near-infrared OLEDs (Squeo & Pasini, 2020).
3. Significance in Heterocyclic Chemistry
Triazole derivatives are also pivotal in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) reviewed the importance of pyrazoline-5-one derivatives, closely related to triazoles, as a building block for synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of these compounds offers mild reaction conditions for generating versatile cynomethylene dyes, pointing to the significance of triazole derivatives in chemical synthesis and their potential in producing innovative compounds (Gomaa & Ali, 2020).
4. Importance in Polymer Science
Triazoles are also instrumental in the development of proton-conducting fuel cell membranes. Prozorova and Pozdnyakov (2023) explored the physicochemical, dielectric, and proton-conducting properties of composite polymer materials based on 1H-1,2,4-triazole. Their study indicates that such compounds significantly improve the basic characteristics of electrolyte membranes, showcasing the role of triazole derivatives in enhancing the performance and stability of proton-conducting membranes (Prozorova & Pozdnyakov, 2023).
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O2/c13-12(14,15)22-9-3-1-8(2-4-9)20-11(21)10(5-17-20)19-7-16-6-18-19/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUJROLJFGUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2395873.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)


![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)
